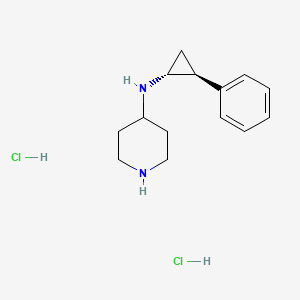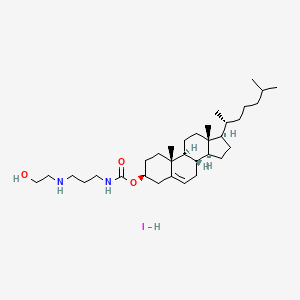
JAK3-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JAK3-IN-5 is a novel Selective JAK3 Inhibitor with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket.
Applications De Recherche Scientifique
Inhibition of JAK3-Related Signaling in Immune Cells
JAK3-IN-5's role in scientific research primarily centers around its potential to inhibit Janus kinase 3 (JAK3) activity. JAK3 is crucial for T cell development and is activated by cytokines that utilize the interleukin-2 receptor common gamma chain. Inhibiting JAK3 with agents like JAK3-IN-5 can thus control lymphoid-derived diseases. For instance, Tyrphostin AG-490, a JAK3 inhibitor, potently inhibits the autokinase activity of JAK3 and the subsequent activation of signal transducers and activators of transcription 5a and 5b (STAT5a/b), impacting the proliferation of human T cells (Kirken et al., 1999).
Role in Cytokine Signaling and Immune Function
Research indicates that the N-terminal domains of JAK3 are critical for binding to the common gamma chain, a shared subunit of receptors for various interleukins. This association is fundamental for signaling pathways in immune cells, highlighting JAK3's importance in immune response regulation (Chen et al., 1997).
Potential in Organ Transplantation
JAK3 inhibition has been explored in the context of organ transplantation. A specific JAK3 inhibitor, CP-690,550, showed significant potential in prolonging survival in murine models of heart transplantation and in nonhuman primates receiving kidney transplants. This suggests JAK3-IN-5 could be pivotal in developing therapeutics for organ transplant rejection (Changelian et al., 2003).
Regulation of JAK3 Expression
Understanding the regulation of JAK3 expression is also critical. The Jak3 promoter has been characterized, revealing segments that exhibit lymphoid-specific promoter activity and responsiveness to TCR signals. This is essential in understanding Jak3 expression in hematopoietic cells and its implications in lymphoid development and immune function (Aringer et al., 2003).
Insights into JAK3 Function in Reproductive Cells
JAK3 is also implicated in reproductive cell function. Its regulation was observed in the granulosa cells of bovine preovulatory follicles, with differential expression affecting follicular development. This broadens the understanding of JAK3's role beyond hematopoietic cells (Ndiaye et al., 2016).
Role in Developmental Defects and Disease
JAK3 kinase-deficient mice show severe defects in lymphoid cells, highlighting Jak3's crucial role in lymphoid cell development. These findings have implications for understanding genetic disorders like severe combined immunodeficiency (SCID) (Park et al., 1995).
Propriétés
Nom du produit |
JAK3-IN-5 |
|---|---|
Formule moléculaire |
C25H26N6O2 |
Poids moléculaire |
442.523 |
Nom IUPAC |
(E/Z)-2-Cyano-N,N-dimethyl-3-(5-(1-((1S,2R)-2-methylcyclohexyl)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)furan-2-yl)acrylamide |
InChI |
InChI=1S/C25H26N6O2/c1-15-6-4-5-7-20(15)31-22-18-10-11-27-23(18)28-14-19(22)29-24(31)21-9-8-17(33-21)12-16(13-26)25(32)30(2)3/h8-12,14-15,20H,4-7H2,1-3H3,(H,27,28)/b16-12+/t15-,20+/m1/s1 |
Clé InChI |
LVVYJCDRPPCFEQ-LXKDNNOJSA-N |
SMILES |
O=C(N(C)C)/C(C#N)=C/C1=CC=C(C2=NC3=CN=C(NC=C4)C4=C3N2[C@@H]5[C@H](C)CCCC5)O1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
JAK3-IN-5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-({[7-(Naphthalen-2-yl)-1-benzothiophen-2-yl]methyl}amino)butanoic acid](/img/structure/B1192840.png)
![11-nitroso-10H-indeno[1,2-b]quinoxaline](/img/structure/B1192851.png)
![7-(diethylamino)-3-[(Z)-(pyridin-2-ylhydrazinylidene)methyl]chromen-2-one](/img/structure/B1192856.png)
![[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid](/img/structure/B1192858.png)
